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molecular formula C13H12BrNO2 B8686383 1-(4-Bromobenzyl)-3-methoxypyridine-2(1H)-one

1-(4-Bromobenzyl)-3-methoxypyridine-2(1H)-one

Cat. No. B8686383
M. Wt: 294.14 g/mol
InChI Key: FPDPDSHNXDRCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871728B2

Procedure details

To a stirring reaction mixture of 3-methoxypyridine-2-one (2.00 g, 16 mmol) and K2CO3 (4.42 g, 32 mmol) in THF was added 4-bromobenzyl bromide (5.20 g, 20.8 mmol) slowly. Reaction mixture was the heated to reflux and stirring continued overnight. Reaction mixture was then cooled down and separated into organic and aqueous layer by adding CH2Cl2 (120 mL) and water (60 mL). Organic layer was separated and subsequently washed with water (2×60 mL), brine (1×40 mL). Organic layer was dried on Na2SO4 and solvent was evaporated in vacuo. Crude yellowish solid was triturated with hexanes to give pure white solid 145 (3.49 g, 74%) without further purification. 1H NMR (400 MHz, CDCl3) δ 7.25 (m, 2H), 7.04 (m, 2H), 6.78 (dd, J=6.8, 1.2 Hz, 1H), 6.45 (dd, J=7.2, 1.6 Hz, 1H), 5.94 (t, J=7.2 Hz, 1H), 4.95 (s, 2H), 3.64 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 157.71, 149.91, 135.29, 131.49, 129.59, 127.53, 121.57, 111.82, 104.98, 55.54, 51.10. HRMS (EI) calcd for C13H12BrNO2 [M]+ 293.0051. found 293.0051.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:9])[NH:5][CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1>C1COCC1>[Br:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]2=[O:9])=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C(NC=CC1)=O
Name
Quantity
4.42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring continued overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled down
CUSTOM
Type
CUSTOM
Details
separated into organic and aqueous layer
ADDITION
Type
ADDITION
Details
by adding CH2Cl2 (120 mL) and water (60 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
subsequently washed with water (2×60 mL), brine (1×40 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was dried on Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude yellowish solid was triturated with hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(CN2C(C(=CC=C2)OC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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